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Compound of Interest

Compound Name: Tyrosylleucine TFA

Cat. No.: B10828114 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Tyrosylleucine (Tyr-Leu), composed of the amino acids tyrosine and leucine, has

emerged as a molecule of significant interest in various fields of biomedical research. Initially

explored for its basic biochemical properties, recent studies have unveiled its potential

therapeutic applications, particularly in the realms of neuroscience and oncology. This technical

guide provides a comprehensive literature review of Tyrosylleucine, summarizing key

quantitative data, detailing experimental protocols, and visualizing associated signaling

pathways to facilitate further research and development.

Physicochemical Properties
Tyrosylleucine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight

of 294.35 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table

1.
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Property Value Source

Molecular Formula C15H22N2O4 [1][2]

Molecular Weight 294.35 g/mol

CAS Number 17355-10-1

Appearance White to off-white solid

Solubility Soluble in Water and DMSO

Synthesis of Tyrosylleucine
The synthesis of Tyrosylleucine is typically achieved through solid-phase peptide synthesis

(SPPS), a widely adopted method for creating peptides in a stepwise manner on a solid

support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach.

Experimental Protocol: Solid-Phase Synthesis of
Tyrosylleucine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Tyrosylleucine.

1. Resin Preparation:

Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which is ideal for producing

C-terminal carboxylic acids.

Swell the resin in a suitable solvent like dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Loading (Leucine):

Dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin capacity) and diisopropylethylamine

(DIPEA; 7.5 equivalents) in dry DCM.

Add the solution to the swelled resin and agitate for 1-2 hours at room temperature.

Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove excess

reagents.
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To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (e.g.,

80:15:5) for 15-30 minutes.

3. Fmoc Deprotection:

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the

Fmoc protecting group from the N-terminus of leucine.

Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

Wash the resin extensively with DMF and DCM.

4. Second Amino Acid Coupling (Tyrosine):

Activate Fmoc-L-Tyr(tBu)-OH (3-5 equivalents) using a coupling reagent such as HATU (4.5

equivalents) and an additive like HOAt (4.5 equivalents) in the presence of a base like N-

methylmorpholine (NMM) or DIPEA in DMF.

Add the activated amino acid solution to the deprotected resin-bound leucine.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

Wash the resin with DMF and DCM.

5. Final Fmoc Deprotection:

Repeat the Fmoc deprotection step as described in step 3 to remove the protecting group

from the N-terminus of tyrosine.

6. Cleavage and Deprotection:

Wash the final dipeptide-resin with DCM and dry it.

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA),

water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours

at room temperature to cleave the peptide from the resin and remove the side-chain

protecting group (tBu from tyrosine).
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Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold

ether.

Dry the crude Tyrosylleucine under vacuum.

7. Purification and Analysis:

Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase

high-performance liquid chromatography (RP-HPLC).

Confirm the identity and purity of the final product by mass spectrometry and analytical

HPLC.

Below is a general workflow for the solid-phase synthesis of Tyrosylleucine.

Resin Swelling 1. Load Fmoc-L-Leu-OH 2. Fmoc Deprotection 3. Couple Fmoc-L-Tyr(tBu)-OH 4. Final Fmoc Deprotection 5. Cleavage & Deprotection 6. Purification (RP-HPLC) 7. Analysis (MS, HPLC)

Click to download full resolution via product page

Fig. 1: Solid-Phase Peptide Synthesis Workflow for Tyrosylleucine.

Antidepressant-like Activity
Recent research has highlighted the potent antidepressant-like effects of Tyrosylleucine.

Studies in murine models have demonstrated its efficacy in standard behavioral despair tests.

Quantitative Data
The antidepressant-like activity of Tyrosylleucine has been quantified in the forced swim test

(FST) and tail suspension test (TST). The results indicate a significant reduction in immobility

time, a key indicator of antidepressant efficacy.
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Test
Administration
Route

Dosage

% Decrease in
Immobility
Time (Mean ±
SEM)

Reference

Forced Swim

Test

Intraperitoneal

(i.p.)
10 mg/kg ~40%

Intraperitoneal

(i.p.)
30 mg/kg ~55%

Intracerebroventr

icular (i.c.v.)
1 nmol/mouse ~50%

Oral (p.o.) 100 mg/kg ~45%

Tail Suspension

Test

Intraperitoneal

(i.p.)
10 mg/kg ~35%

Intraperitoneal

(i.p.)
30 mg/kg ~50%

Experimental Protocols
Forced Swim Test (FST):

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-

25°C) to a depth of 10 cm.

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration

of immobility (floating without struggling) is recorded during the last 4 minutes of the test.

Drug Administration: Tyrosylleucine or a vehicle control is administered at specified doses

and routes prior to the test (e.g., 30 minutes before for i.p. injection).

Tail Suspension Test (TST):

Apparatus: A chamber where mice can be suspended by their tails.
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Procedure: Mice are individually suspended by their tails using adhesive tape, approximately

1 cm from the tip. The total duration of the test is 6 minutes, and the time spent immobile is

recorded.

Drug Administration: Similar to the FST, Tyrosylleucine or a vehicle is administered prior to

the test.

Anxiolytic-like Activity
In addition to its antidepressant effects, Tyrosylleucine has been shown to possess anxiolytic-

like properties. These effects have been evaluated using behavioral models such as the

elevated plus maze and the open field test.

Quantitative Data
The anxiolytic-like effects of Tyrosylleucine are demonstrated by an increase in exploratory

behavior in anxiety-provoking environments.

Test
Administration
Route

Dosage
Effect (Mean ±
SEM)

Reference

Elevated Plus

Maze

Intraperitoneal

(i.p.)
1 mg/kg

~150% increase

in time spent in

open arms

Open Field Test Oral (p.o.) 3 mg/kg

~100% increase

in time spent in

the center

Experimental Protocols
Elevated Plus Maze (EPM):

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed

arms.

Procedure: Mice are placed in the center of the maze and allowed to explore for a set period

(e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms
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are recorded. An increase in open arm exploration is indicative of an anxiolytic effect.

Drug Administration: Tyrosylleucine or a vehicle is administered prior to the test.

Open Field Test (OFT):

Apparatus: A square arena with walls.

Procedure: Mice are placed in the center of the arena and their activity is recorded for a

specific duration (e.g., 10 minutes). The time spent in the center versus the periphery of the

arena is measured. Anxiolytic compounds typically increase the time spent in the center.

Drug Administration: Tyrosylleucine or a vehicle is administered before the test.

Signaling Pathways
The mechanisms underlying the neuropharmacological effects of Tyrosylleucine are currently

under investigation. The available evidence points towards distinct signaling pathways for its

anxiolytic and antidepressant activities.

Anxiolytic Activity Signaling Pathway
The anxiolytic-like effects of Tyrosylleucine are suggested to be mediated through the

modulation of several key neurotransmitter systems. The proposed pathway involves the

sequential activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors.
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Fig. 2: Proposed Signaling Pathway for Anxiolytic Activity of Tyrosylleucine.

Antidepressant Activity and Neurogenesis
The antidepressant-like effects of Tyrosylleucine appear to be independent of the brain-derived

neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant

drugs. Instead, Tyrosylleucine has been shown to increase the expression of c-Fos, a marker

of neuronal activity, and promote neurogenesis in the hippocampus, as evidenced by increased

BrdU incorporation and doublecortin expression. This suggests a novel mechanism of action

that may involve the modulation of the hypothalamo-pituitary-adrenal (HPA) axis.
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Fig. 3: Proposed BDNF-Independent Antidepressant Pathway of Tyrosylleucine.

Potential in Cancer Research
While specific studies on Tyrosylleucine as a standalone cancer therapeutic are limited, its role

as a component of larger peptides in targeted cancer therapy is an area of growing interest.

Peptides are increasingly being utilized as targeting moieties in peptide-drug conjugates

(PDCs) to deliver cytotoxic agents specifically to tumor cells, thereby reducing off-target

toxicity. The unique physicochemical properties of Tyrosylleucine, including its hydrophobicity,

may influence the stability, cell permeability, and target engagement of such therapeutic

peptides. Further research is warranted to explore the incorporation of Tyrosylleucine into novel

peptide-based cancer therapeutics.

Conclusion
Tyrosylleucine is a dipeptide with demonstrated antidepressant and anxiolytic-like activities in

preclinical models. Its mechanisms of action appear to involve novel signaling pathways,

distinct from those of conventional psychotropic medications. The ability to synthesize

Tyrosylleucine efficiently via solid-phase peptide synthesis opens avenues for its further

investigation and potential therapeutic development. While its direct role in cancer therapy is

yet to be fully elucidated, its incorporation into targeted peptide-based strategies holds
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promise. This comprehensive review provides a foundation for researchers, scientists, and

drug development professionals to advance the study of this intriguing dipeptide and unlock its

full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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